molecular formula C17H13BrN2O4 B6070537 (5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B6070537
M. Wt: 389.2 g/mol
InChI Key: AWXFTLHXJFXTAJ-WQLSENKSSA-N
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Description

The compound (5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a furan ring, a brominated phenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination of the phenyl group:

    Condensation reaction: The furan derivative is then condensed with a diazinane trione precursor under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: undergoes several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The brominated phenyl group can be reduced to form a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Oxygenated furan derivatives.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other furan derivatives, brominated phenyl compounds, and diazinane trione analogs.

    Uniqueness: The unique combination of a furan ring, brominated phenyl group, and diazinane trione core distinguishes this compound from others, potentially offering unique properties and applications.

Properties

IUPAC Name

(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4/c1-9-3-5-11(13(18)7-9)14-6-4-10(24-14)8-12-15(21)19-17(23)20(2)16(12)22/h3-8H,1-2H3,(H,19,21,23)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXFTLHXJFXTAJ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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